![molecular formula C10H6ClF2NO B1523955 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole CAS No. 1005336-42-4](/img/structure/B1523955.png)
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, also known as CMDF, is a compound of great interest to scientists and researchers due to its unique properties and potential applications. It is a cyclic compound with a five-membered ring structure consisting of a chlorine atom, two fluorine atoms, an oxygen atom, and a carbon atom. CMDF is a colorless liquid at room temperature and is highly soluble in water and organic solvents. It is an important intermediate in organic synthesis and is used in various industrial applications.
Scientific Research Applications
Synthesis and Reactivity
2-(Halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogs similar to 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, are highlighted for their effective use as reactive scaffolds. They are utilized for synthetic elaboration at the 2-position through substitution reactions to prepare various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Such compounds have applications in developing novel chemical entities with potential biological activities or material properties (Patil & Luzzio, 2016).
Coordination Chemistry and Ligand Design
Oxazoline ligands, including those derived from 4,5-dihydro-1,3-oxazole compounds, are utilized in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design, ease of synthesis from available precursors, and ability to modulate chiral centers near the donor atoms make them valuable in coordination chemistry and catalysis. This approach facilitates the development of asymmetric synthesis processes, important for creating enantiomerically pure pharmaceuticals and other biologically active molecules (Gómez, Muller, & Rocamora, 1999).
Organic Synthesis and Functionalization
The Suzuki coupling reaction has been applied to oxazoles, including the functionalization of their 2- and 4-positions. This methodology allows for the rapid synthesis of diverse aryl- and heteroaryl-substituted oxazoles under microwave-assisted conditions, leading to good to excellent yields. Such functionalized oxazoles have applications in the development of new pharmaceuticals, agrochemicals, and materials science, showcasing the broad utility of 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole as a precursor for more complex molecules (Ferrer Flegeau, Popkin, & Greaney, 2006).
properties
IUPAC Name |
4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWTBORHGIPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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